molecular formula C14H15FO3 B6249018 rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 2361919-78-8

rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B6249018
CAS RN: 2361919-78-8
M. Wt: 250.3
InChI Key:
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Description

Rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid (also known as rac-FBCH) is a synthetic compound that is used in a variety of scientific research applications. It is a cyclic, monocarboxylic acid that is composed of a cyclohexane ring with a single carboxylic acid group and a 4-fluorobenzoyl substituent. Rac-FBCH has been used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

Rac-FBCH has been used in a variety of scientific research applications, including biochemical and physiological studies. For example, rac-FBCH has been used to study the structure-activity relationships of cyclic monocarboxylic acids and their effects on the activity of various enzymes. Additionally, rac-FBCH has been used to study the binding of small molecules to proteins, as well as the mechanisms of action of various drugs.

Mechanism of Action

Rac-FBCH has been found to interact with various enzymes, including proteases and kinases, to modulate their activity. Specifically, rac-FBCH has been found to inhibit the activity of proteases and kinases, which can lead to a variety of physiological effects. Additionally, rac-FBCH has been found to interact with small molecules, such as drugs, to modulate their activity.
Biochemical and Physiological Effects
Rac-FBCH has been found to have a variety of biochemical and physiological effects. For example, rac-FBCH has been found to inhibit the activity of proteases and kinases, which can lead to a variety of physiological effects. Additionally, rac-FBCH has been found to modulate the activity of small molecules, such as drugs, which can lead to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

Rac-FBCH has several advantages for use in laboratory experiments. For example, rac-FBCH is a relatively stable compound, which makes it ideal for use in long-term experiments. Additionally, rac-FBCH is a relatively small molecule, which makes it easy to work with in laboratory experiments. However, rac-FBCH also has some limitations for use in laboratory experiments. For example, rac-FBCH is a relatively expensive compound, which can limit its use in some experiments. Additionally, rac-FBCH can be difficult to synthesize, which can also limit its use in some experiments.

Future Directions

There are a variety of potential future directions for rac-FBCH. For example, rac-FBCH could be used to study the structure-activity relationships of cyclic monocarboxylic acids and their effects on the activity of various enzymes. Additionally, rac-FBCH could be used to study the binding of small molecules to proteins, as well as the mechanisms of action of various drugs. Furthermore, rac-FBCH could be used to study the effects of small molecules on various physiological processes, such as cell proliferation and apoptosis. Finally, rac-FBCH could be used to develop new drugs and treatments for various diseases.

Synthesis Methods

Rac-FBCH can be synthesized using a variety of methods, including a three-step synthesis process. In the first step, a 4-fluorobenzoyl chloride is reacted with a cyclohexanone in the presence of a base, such as sodium hydroxide, to form a cyclohexyl 4-fluorobenzoyl ketone. In the second step, the ketone is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form a cyclohexyl 4-fluorobenzoylmethyl ether. In the third and final step, the ether is treated with hydrochloric acid to form rac-FBCH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "4-Fluorobenzoyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with 4-fluorobenzoyl chloride in the presence of sodium hydroxide to form rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexanone.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then treated with sodium bicarbonate to liberate the free base.", "Step 4: The free base is extracted with diethyl ether and the organic layer is washed with water.", "Step 5: The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid as a white solid." ] }

CAS RN

2361919-78-8

Product Name

rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Molecular Formula

C14H15FO3

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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